

# 2-Chloro-3-iodoquinoline CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Chloro-3-iodoquinoline

Cat. No.: B144977

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## Technical Guide: 2-Chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic route for **2-Chloro-3-iodoquinoline**. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in synthetic chemistry and drug discovery.

## Core Compound Information

**2-Chloro-3-iodoquinoline** is a halogenated derivative of the quinoline heterocyclic system. The presence of both a chloro and an iodo group at positions 2 and 3 respectively makes it a potentially versatile intermediate for further chemical modifications, such as cross-coupling reactions.

## Physicochemical Data

A summary of the key quantitative data for **2-Chloro-3-iodoquinoline** is presented in the table below.

Property	Value
CAS Number	128676-85-7
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClIN
Molecular Weight	289.50 g/mol
Exact Mass	288.91552 Da

## Synthesis of 2-Chloro-3-iodoquinoline

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-3-iodoquinoline** is not readily available in the cited literature, a plausible and representative method can be derived from general procedures for the C3-iodination of quinolines. The following protocol is an adapted method based on a radical-based C-H iodination, which is known to be selective for the C3 position of the quinoline ring.

## Representative Experimental Protocol: C3-Iodination of 2-Chloroquinoline

This protocol describes a potential method for the synthesis of **2-Chloro-3-iodoquinoline** starting from 2-chloroquinoline.

### Materials:

- 2-Chloroquinoline
- Sodium iodide (NaI)
- Potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>)
- Manganese(II) sulfate (MnSO<sub>4</sub>)
- Dichloroethane (DCE)
- Water
- Sodium thiosulfate solution

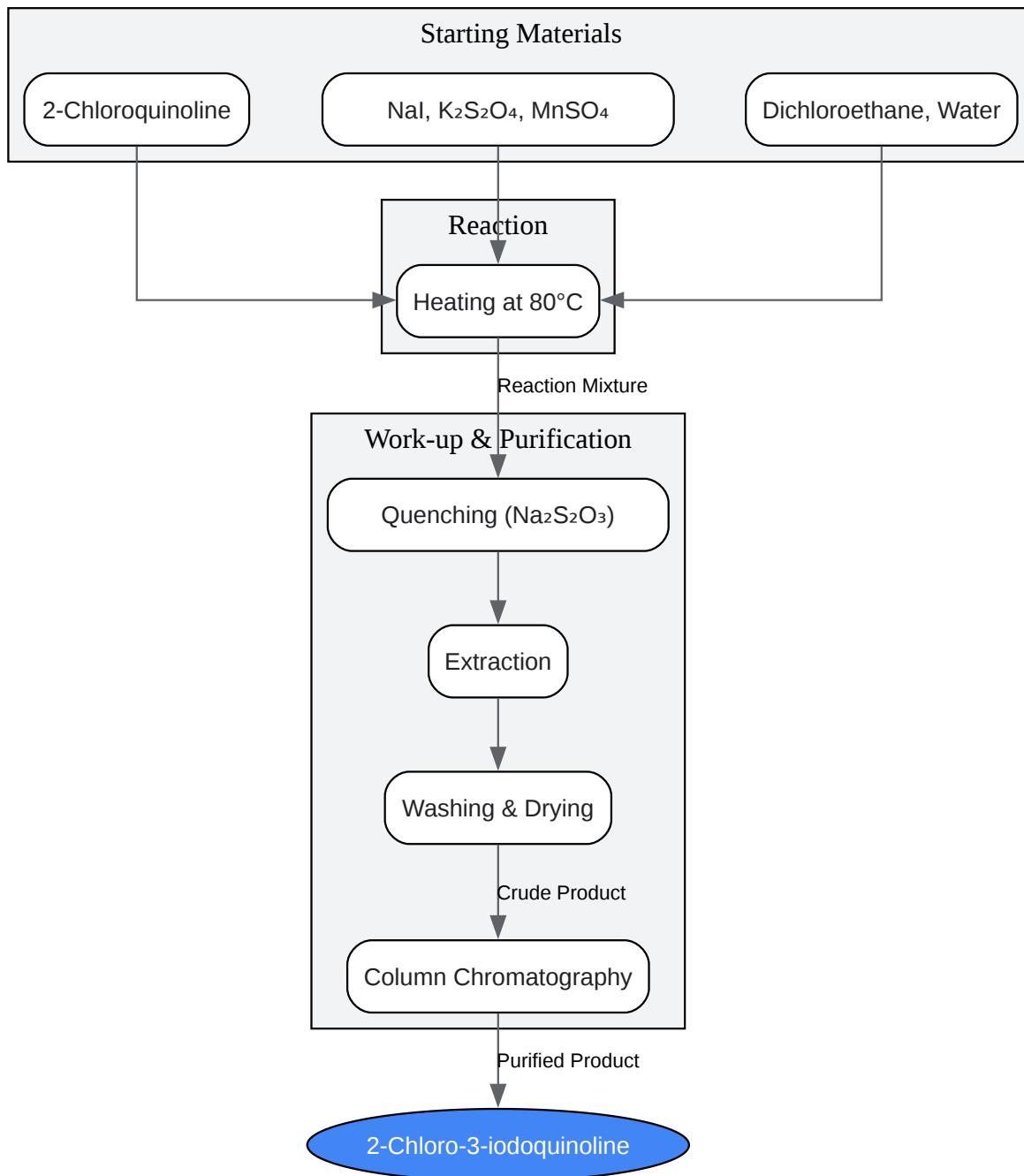
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a sealed reaction vessel, combine 2-chloroquinoline (1.0 mmol), sodium iodide (2.0 mmol), potassium persulfate (2.0 mmol), and manganese(II) sulfate (0.1 mmol).
- Solvent Addition: Add dichloroethane (5 mL) and water (5 mL) to the reaction vessel.
- Reaction Conditions: Seal the vessel and heat the biphasic mixture to 80°C with vigorous stirring for 12-24 hours.
- Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any remaining iodine.
- Extraction: Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 15 mL).
- Washing: Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **2-Chloro-3-iodoquinoline**.

## Synthetic Workflow

The logical flow for the representative synthesis of **2-Chloro-3-iodoquinoline** is depicted below.

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A representative workflow for the synthesis of **2-Chloro-3-iodoquinoline**.

## Biological Activity and Signaling Pathways

Based on a thorough review of the available scientific literature, there is no specific information regarding the biological activity, experimental applications, or associated signaling pathways for **2-Chloro-3-iodoquinoline**. Its primary utility appears to be as a chemical intermediate for the synthesis of more complex molecules. Researchers investigating this compound would need to perform initial biological screenings to determine any potential therapeutic effects.

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